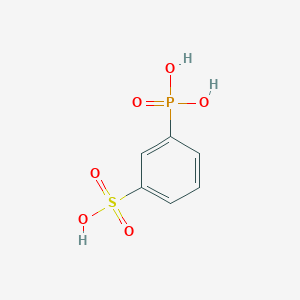

3-Phosphonobenzenesulfonic acid

Description

Molecular Design Principles of Bifunctional Aromatic Acids

Bifunctional molecules are compounds that possess two distinct functional groups, which can be identical (homobifunctional) or different (heterobifunctional). nih.gov The core principle behind their design is to create a single molecule that can perform multiple functions or engage in multiple types of interactions simultaneously. nih.govresearchgate.net In the context of aromatic acids, this involves attaching two or more acidic groups to a central aromatic scaffold, such as a benzene (B151609) ring.

The design of these molecules often follows a modular approach, where a linker or scaffold connects two or more protein-binding or reactive moieties. nih.gov This allows for the precise control of the spatial arrangement and distance between the functional groups, which is crucial for their intended application. nih.gov By bringing two reactive sites together, these molecules can induce specific biological or chemical effects, such as activating receptors, targeting a protein for degradation, or facilitating catalytic processes. nih.gov The ability to tune these effects by varying the concentration of the bifunctional molecule makes them powerful tools in chemical biology and materials science. nih.gov The majority of successful synthetic bifunctional molecules consist of two protein-binding moieties joined by a linker of an appropriate length. nih.gov

Significance of Ortho- and Meta-Substituted Aromatic Architectures

Ortho-substitution: Substituents are on adjacent carbon atoms (positions 1 and 2). wikipedia.org

Meta-substitution: Substituents are separated by one carbon atom (positions 1 and 3). wikipedia.org

Para-substitution: Substituents are on opposite sides of the ring (positions 1 and 4). wikipedia.org

This positional isomerism significantly influences the molecule's shape, polarity, and intermolecular interactions. For instance, para-isomers are often less soluble and have higher melting points than their ortho- and meta-counterparts due to their more regular structure, which allows for more efficient packing in a crystal lattice. wikipedia.org

In electrophilic aromatic substitution reactions, the existing substituent on the benzene ring directs the position of the incoming group. aklectures.commasterorganicchemistry.com Electron-donating groups typically direct incoming substituents to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. wikipedia.orgmasterorganicchemistry.com In the case of 3-phosphonobenzenesulfonic acid, the presence of two electron-withdrawing groups (sulfonic acid and phosphonic acid) in a meta-arrangement leads to a specific electronic and geometric configuration. This meta-architecture results in a kinked, less linear molecular geometry compared to a para-substituted equivalent. researchgate.net This "kinked" structure can be advantageous in polymer science, as it can disrupt chain packing and alter properties like gas permeability and selectivity in membranes. researchgate.net

| Isomer Position | Relative Position | General Impact on Properties |

| Ortho | 1,2 | Can lead to steric hindrance and intramolecular interactions. Often more polar than the para isomer. wikipedia.org |

| Meta | 1,3 | Creates a "kinked" or bent molecular geometry. researchgate.net The directing effect of two meta-substituents influences further reactions. youtube.com |

| Para | 1,4 | Results in a more linear and symmetric molecule, often leading to higher melting points and lower solubility. wikipedia.org |

Historical Perspectives on Multi-Functionalized Benzene Derivatives in Organic and Inorganic Chemistry

The synthesis and study of benzene and its derivatives have been a cornerstone of organic chemistry since the 19th century. Initially, the focus was on understanding the structure of benzene and the nature of aromaticity. The development of electrophilic aromatic substitution reactions opened the door to the creation of a vast array of monosubstituted benzenes.

The subsequent challenge was the controlled synthesis of multi-functionalized derivatives. acs.org Historically, the synthesis of meta-disubstituted arenes with two electron-donating groups was difficult due to the ortho,para-directing nature of these groups. acs.org Classical methods often relied on electrophilic substitution of aromatic compounds that already possessed electron-withdrawing groups to direct incoming substituents to the meta position. acs.org

In recent decades, significant advancements in synthetic methodologies have revolutionized the creation of complex, multi-functionalized aromatic molecules. researchgate.netresearchgate.net The advent of late-stage functionalization (LSF) techniques, particularly C-H bond activation and functionalization, has provided more efficient and modular strategies. researchgate.netresearchgate.net For example, iridium-catalyzed C-H borylation allows for the direct introduction of functional groups onto the benzene ring with high regioselectivity. researchgate.netnih.gov These modern synthetic tools have enabled the construction of intricate all-benzene nanostructures and other complex derivatives, showcasing the evolution from simple disubstituted benzenes to highly tailored molecular architectures for advanced applications in materials science and supramolecular chemistry. researchgate.netresearchgate.netnih.gov

Properties

CAS No. |

126180-64-1 |

|---|---|

Molecular Formula |

C6H7O6PS |

Molecular Weight |

238.16 g/mol |

IUPAC Name |

3-phosphonobenzenesulfonic acid |

InChI |

InChI=1S/C6H7O6PS/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H2,7,8,9)(H,10,11,12) |

InChI Key |

LEMVIJSLQFNZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phosphonobenzenesulfonic Acid and Its Derivatives

Phosphonation Strategies for Aromatic Compounds

The direct attachment of a phosphorus-containing moiety to an aromatic carbon is a fundamental step in the synthesis of arylphosphonic acids. Several named reactions and catalyzed processes are employed to construct the C(sp²)–P bond, forming an arylphosphonate ester which serves as a direct precursor to the target acid.

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond. jk-sci.com In its classic form, it involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. jk-sci.comorganic-chemistry.org The mechanism initiates with the nucleophilic attack of the trivalent phosphorus on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to produce the final pentavalent phosphonate (B1237965) ester. jk-sci.com

While the traditional Arbuzov reaction is highly effective for alkyl halides, its application to aryl halides is generally less straightforward as they are less reactive towards nucleophilic substitution. jk-sci.com However, variations of this reaction have been developed to facilitate the synthesis of aryl phosphonates. These methods often require transition-metal catalysts, such as nickel or palladium, to proceed efficiently. organic-chemistry.orgbenthamdirect.com A notable advancement is the visible-light-mediated photo-Arbuzov reaction, which offers a metal-free alternative for coupling aryl halides with trialkyl phosphites under mild conditions. acs.org This method uses a photocatalyst, like Rhodamine 6G, to generate an aryl radical which is then trapped by the phosphite to form the aryl phosphonate. acs.org

Table 1: Overview of Arbuzov Reaction for Arylphosphonate Synthesis

| Feature | Description |

|---|---|

| Reactants | Aryl Halide (I, Br), Trialkyl or Triaryl Phosphite. organic-chemistry.orgbenthamdirect.com |

| Product | Di-ester of Arylphosphonic Acid. jk-sci.com |

| Mechanism | Nucleophilic attack by phosphorus on carbon, forming a phosphonium intermediate, followed by dealkylation. jk-sci.com |

| Catalysis | Often requires Ni or Pd catalysts for aryl halides. organic-chemistry.org Metal-free photochemical options also exist. acs.org |

The Pudovik reaction is a well-established method for synthesizing α-aminomethylphosphonates. wikipedia.org The reaction involves the addition of the P-H bond of a dialkyl phosphite across the carbon-nitrogen double bond of an imine, typically under basic catalysis. wikipedia.org A related transformation, the Abramov reaction, involves the addition of phosphites to carbonyl compounds (aldehydes and ketones) to yield α-hydroxy phosphonates. nih.gov

These reactions are powerful tools for forming a C-P bond on a carbon atom that is adjacent to a heteroatom (nitrogen or oxygen). wikipedia.orgnih.gov However, the Pudovik reaction is not a method for the direct phosphonation of an aromatic ring to form a C(aryl)-P bond. Instead, it attaches an α-aminoalkylphosphonate or α-hydroxyalkylphosphonate group to a molecule. For instance, if an aromatic aldehyde were used in an Abramov-type reaction, the phosphonate group would be on the benzylic carbon, not directly on the aromatic ring. Therefore, this method is not suitable for the primary synthesis of the 3-phosphonobenzenesulfonic acid core structure but could be used to create derivatives containing an α-hydroxy or α-amino phosphonate moiety attached to a benzenesulfonic acid scaffold. Catalytic, enantioselective versions of the Pudovik reaction have also been developed. wikipedia.org

Table 2: General Pudovik and Abramov Reactions

| Reaction | Carbonyl Component | Phosphorus Reagent | Product Type |

|---|---|---|---|

| Pudovik Reaction | Imine (R-CH=NR') | Dialkyl Phosphite ((R''O)₂P(O)H) | α-Aminophosphonate. wikipedia.orgscielo.org.za |

| Abramov Reaction | Aldehyde or Ketone | Trialkyl Phosphite or Dialkyl Phosphite | α-Hydroxyphosphonate. nih.govresearchgate.net |

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient methods for forming C(sp²)-P bonds. rsc.org The Hirao reaction, a key example of this class, involves the coupling of an aryl halide with a dialkyl phosphite (H-phosphonate) in the presence of a palladium catalyst and a base. rsc.org This methodology has been expanded to include a wide variety of aryl electrophiles beyond halides, such as triflates and fluorosulfonates, significantly broadening its synthetic utility. researchgate.netresearchgate.net

The catalytic cycle typically involves the oxidative addition of the aryl electrophile to a Pd(0) species, followed by reaction with the H-phosphonate and subsequent reductive elimination to yield the arylphosphonate and regenerate the catalyst. A range of palladium sources, such as Pd(OAc)₂ or Pd(PPh₃)₄, can be used, often in combination with various phosphine (B1218219) ligands that modulate the catalyst's reactivity and stability. researchgate.netsemanticscholar.org These reactions are known for their high functional group tolerance and are often performed under mild conditions. researchgate.netresearchgate.net

Table 3: Key Components in Palladium-Catalyzed Aryl Phosphonation

| Component | Examples | Role |

|---|---|---|

| Aryl Electrophile | Aryl iodides, bromides, triflates, fluorosulfonates. researchgate.netresearchgate.net | Source of the aryl group. |

| Phosphorus Reagent | Dialkyl H-phosphonates, Diaryl H-phosphonates. rsc.orgresearchgate.net | Source of the phosphonate group. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄. researchgate.netsemanticscholar.org | Facilitates the C-P bond formation. |

| Ligand (optional) | DPEPhos, Xantphos, PPh₃. researchgate.netresearchgate.net | Stabilizes and modifies the catalyst. |

| Base | Triethylamine (Et₃N), Cesium Carbonate (Cs₂CO₃). semanticscholar.org | Activates the H-phosphonate. |

The Mannich reaction is a three-component condensation involving an aldehyde (typically non-enolizable like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. organic-chemistry.org The phosphorus-analogue of this transformation, often called the phospha-Mannich reaction, is a direct method for synthesizing α-aminoalkylphosphonic acids. rsc.orgacs.org In this reaction, an amine, an aldehyde (or ketone), and a phosphorus compound with a P-H bond (such as orthophosphorous acid or a dialkyl phosphite) react to form a C-P bond. rsc.orgacs.org

Similar to the Pudovik reaction, the phospha-Mannich reaction does not create a direct bond between an aromatic ring and a phosphorus atom. tandfonline.com It serves to introduce an aminomethylphosphonic acid group onto other molecules. acs.org For example, using an aniline (B41778) derivative, a carbonyl compound, and phosphorous acid would result in a product where the phosphonic acid group is attached to the α-carbon of the newly formed aminoalkyl chain, not directly to the aromatic ring of the aniline. Thus, this method is not a primary pathway to the core structure of this compound but is a viable route for synthesizing derivatives containing aminoalkylphosphonic acid side chains.

Once an arylphosphonate ester has been synthesized via methods like the Arbuzov or Hirao reactions, the final step is the conversion of the ester groups to hydroxyl groups to form the phosphonic acid. beilstein-journals.org A common and straightforward method to achieve this is through acid-catalyzed hydrolysis. researchgate.netwikipedia.org

This transformation is typically carried out by refluxing the phosphonate ester with a concentrated strong acid, most often hydrochloric acid (HCl). nih.govnih.gov The hydrolysis occurs in a stepwise manner, first converting the diester to a monoester and then to the final phosphonic acid. researchgate.net Due to the stability of the phosphonate ester, these conditions can be harsh, requiring prolonged heating at high temperatures. beilstein-journals.orgnih.gov Trifluoromethanesulfonic acid (TfOH) has also been shown to be an effective catalyst for the hydrolysis of a range of phosphonates under aqueous conditions at elevated temperatures. organic-chemistry.orgacs.org

As an alternative to the often harsh conditions of acid hydrolysis, dealkylation using silyl (B83357) halides provides a milder method for converting phosphonate esters to phosphonic acids. beilstein-journals.orgnih.gov The most widely used procedure is the McKenna reaction, which employs bromotrimethylsilane (B50905) (TMSBr). nih.govd-nb.info

In this two-step process, the phosphonate ester is first treated with an excess of TMSBr in a non-protic solvent like dichloromethane (B109758) or chloroform. d-nb.info This reaction cleaves the alkyl-oxygen bond, forming a bis(trimethylsilyl) phosphonate intermediate and an alkyl bromide. beilstein-journals.org The silylated intermediate is then readily hydrolyzed in a second step by the addition of water or an alcohol, such as methanol, to yield the final phosphonic acid quantitatively. beilstein-journals.orgnih.gov This method is particularly valuable for substrates containing functional groups that are sensitive to strong acids. nih.gov Other reagents, such as boron tribromide (BBr₃), can also be used for the dealkylation of phosphonate esters under mild conditions. beilstein-journals.orgnih.gov

Table 4: Comparison of Methods for Generating Phosphonic Acids from Esters

| Method | Reagent(s) | Conditions | Advantages |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr. beilstein-journals.orgnih.gov | Reflux, 1-12 hours. beilstein-journals.org | Simple, inexpensive reagents. |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water. nih.govd-nb.info | Mild, often room temperature. d-nb.info | Mild conditions, high yield, good for sensitive substrates. beilstein-journals.orgnih.gov | | Boron Reagent Dealkylation | Boron Tribromide (BBr₃). beilstein-journals.orgnih.gov | Aprotic solvent, low to elevated temperature. nih.gov | Mild and efficient for various alkyl groups. nih.gov | | Brønsted Acid Catalysis | Trifluoromethanesulfonic acid (TfOH), water. acs.org | 140 °C. acs.org | Catalytic, applicable to various phosphonates. |

Direct Synthesis from Phosphorous Acid

Direct methods for the creation of a carbon-phosphorus (C-P) bond to form a phosphonic acid from phosphorous acid (H₃PO₃) are established, though they present unique challenges. nih.gov These approaches are characterized by the simultaneous formation of the P-C bond and the phosphonic acid moiety. nih.gov A significant hurdle in such syntheses is the purification of the final product. Due to the high polarity of phosphonic acids, standard chromatographic techniques are often unsuitable, necessitating methods like crystallization, precipitation, or preparative reversed-phase HPLC. nih.gov

An alternative direct method for preparing aryl phosphonic acids involves the reaction of an aryl phosphorous dihalide, such as benzene (B151609) phosphorous dichloride, with an aqueous solution of nitric acid. google.com In this procedure, the aryl phosphorous dihalide is added to the nitric acid solution, and the reaction is allowed to self-reflux. google.com Upon cooling, the corresponding aryl phosphonic acid crystallizes and can be collected by filtration in high yields, often exceeding 80%. google.com

Sulfonation Strategies for Aromatic Systems

A common and direct pathway to this compound involves the sulfonation of a pre-existing benzenephosphonic acid molecule. This electrophilic aromatic substitution is governed by the directing effects of the phosphonic acid group.

Direct Sulfonation of Benzenephosphonic Acid Precursors

The sulfonation of benzenephosphonic acid is a well-established method for producing meta-substituted derivatives. This reaction directly introduces a sulfonic acid group onto the benzene ring of the phosphonic acid precursor. The reaction of benzenephosphonic acid with sulfur trioxide (SO₃) leads to the formation of benzenephosphono-3-sulfonic acid and, under more forcing conditions, benzenephosphono-3,5-disulfonic acid.

Position-Selective Sulfonation in Aromatic Phosphonic Acids

The regiochemical outcome of the sulfonation of benzenephosphonic acid is controlled by the electronic properties of the phosphonic acid group (-PO₃H₂). The phosphonic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles, such as the sulfonating agent, to the meta-position. Consequently, the direct sulfonation of benzenephosphonic acid selectively yields the meta-substituted product, this compound.

Sulfonation with Oleum (B3057394) or Sulfur Trioxide

The sulfonation of benzenephosphonic acid can be effectively carried out using strong sulfonating agents like oleum (a solution of sulfur trioxide in sulfuric acid) or neat liquid sulfur trioxide. The reaction performed in the absence of a solvent at elevated temperatures with liquid sulfur trioxide can lead to high conversion. For instance, reacting benzenephosphonic acid with SO₃ at temperatures between 170°C and 240°C can yield benzenephosphono-3-sulfonic acid and subsequently benzenephosphono-3,5-disulfonic acid. Performing the reaction under autogenous pressure can prevent dephosphonation and drive the reaction to completion.

Below is a table summarizing the experimental conditions for the sulfonation of benzenephosphonic acid with sulfur trioxide.

Table 1: Sulfonation of Benzenephosphonic Acid with SO₃

| Reaction No. (RN) | SO₃:I Mole Ratio | Temperature (°C) | Pressure | Product Yields (%) |

|---|---|---|---|---|

| 17 | 5.2 | 170 | Autogenous | II: 45, III: 55 |

| 18 | 5.2 | 200 | Autogenous | II: 20, III: 80 |

| 19 | 5.2 | 240 | Autogenous | III: 100 |

| 20 | 8.0 | 170 | Autogenous | II: 15, III: 85 |

| 21 | 8.0 | 200 | Autogenous | III: 100 |

| 22 | 12.7 | 170 | Autogenous | III: 100 |

I: Benzenephosphonic acid, II: Benzenephosphono-3-sulfonic acid, III: Benzenephosphono-3,5-disulfonic acid. Data sourced from Montoneri, E. (Phosphorus, Sulfur, and Silicon and the Related Elements).

Convergent Synthetic Approaches to Bifunctional Arylphosphonosulfonates

Convergent synthesis offers an alternative strategy where pre-functionalized aromatic fragments are coupled. One such "reverse" approach involves the phosphonation of a sulfonate derivative. For example, 4-sulfophenylphosphonic acid has been synthesized via the Tavs reaction, which involves the phosphonation of p-bromobenzene(diethyl)sulfonate. This route was necessary because direct sulfonation of benzenephosphonic acid exclusively yields the meta-isomer.

Another convergent strategy involves a two-step sequence that begins with the C-H borylation of an aromatic ring to produce an aryl boronate ester. This intermediate is then subjected to a palladium-catalyzed C-P coupling reaction with a dialkyl phosphite to form the arylphosphonate. This method allows for the synthesis of functionalized arylphosphonates from readily available starting materials.

Regioselectivity Control in Dual Functionalization

Controlling the position of functional groups on an aromatic ring is crucial in the synthesis of specific isomers like this compound. The principle of regioselectivity in electrophilic aromatic substitution dictates the outcome of the reaction.

When an aromatic ring already contains a substituent, that group directs the position of the next incoming substituent. Functional groups are broadly classified as either ortho-, para-directing or meta-directing. The phosphonic acid group (-PO₃H₂) is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, when benzenephosphonic acid undergoes electrophilic substitution, such as sulfonation, the incoming sulfonic acid group is directed to the meta (3-) position. This inherent directing effect is the primary method of regioselectivity control in the direct sulfonation approach to synthesizing this compound.

Conversely, the sulfonic acid group (-SO₃H) is also a meta-director. If one were to start with benzenesulfonic acid and attempt phosphonation, the phosphonic acid group would also be directed to the meta position. The choice of the synthetic route—sulfonating benzenephosphonic acid or phosphonating benzenesulfonic acid—is often determined by the feasibility and efficiency of the respective reactions.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting the behavior of 3-phosphonobenzenesulfonic acid. By solving approximations of the Schrödinger equation, these methods can elucidate the molecule's electronic landscape and reactivity patterns.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional structure of a molecule, known as its ground-state optimized geometry. nih.govwikipedia.org This calculation minimizes the energy of the molecule with respect to the positions of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. nih.govwikipedia.org For this compound, DFT would reveal the spatial arrangement of the phenyl ring and the orientation of the phosphonic acid and sulfonic acid functional groups.

Interactive Table: Predicted Geometric Parameters for this compound from DFT

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C-S | Carbon (ring) - Sulfur | Data not available |

| S=O | Sulfur - Oxygen | Data not available |

| S-O | Sulfur - Oxygen (hydroxyl) | Data not available |

| C-P | Carbon (ring) - Phosphorus | Data not available |

| P=O | Phosphorus - Oxygen | Data not available |

| P-O | Phosphorus - Oxygen (hydroxyl) | Data not available |

| Bond Angles | ||

| O-S-O | Oxygen - Sulfur - Oxygen | Data not available |

| C-S-O | Carbon (ring) - Sulfur - Oxygen | Data not available |

| O-P-O | Oxygen - Phosphorus - Oxygen | Data not available |

| C-P-O | Carbon (ring) - Phosphorus - Oxygen | Data not available |

| Dihedral Angles | ||

| C-C-S-O | Ring Carbons - Sulfur - Oxygen | Data not available |

| C-C-P-O | Ring Carbons - Phosphorus - Oxygen | Data not available |

Note: The values in this table are placeholders. Specific computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govreddit.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive. nih.gov

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. However, specific calculations detailing the HOMO-LUMO energies and the resulting energy gap for this compound are not found in the reviewed scientific literature.

Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Values are not provided as they are not available in the cited literature.

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to denote different charge regions. Typically, red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas are typically neutral or have intermediate potential.

An MEP analysis of this compound would visualize the acidic protons of the sulfonic and phosphonic acid groups as strongly positive (blue) regions, and the oxygen atoms as strongly negative (red) regions. This mapping is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. researchgate.net Detailed MEP surface analyses specifically for this compound have not been identified in public research.

Mechanistic Insights into Ligand-Metal Interactions and Complex Formation

The presence of both phosphonic acid and sulfonic acid groups makes this compound a versatile ligand for coordinating with metal ions. Both functional groups contain oxygen atoms that can act as Lewis bases, donating electron pairs to form coordination complexes. Computational studies, often using DFT, can model these interactions to predict binding energies, preferred coordination modes (e.g., monodentate, bidentate, bridging), and the resulting geometry of the metal complex. Such studies would clarify whether one functional group has a higher affinity for specific metals over the other and how the molecule might act as a linker in coordination polymers. However, specific computational research detailing the mechanisms of complex formation between this compound and metal ions is not available.

Prediction of Supramolecular Assembly Preferences

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The functional groups on this compound are prime candidates for directing self-assembly. The acidic protons of both the phosphonic and sulfonic acid groups can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. Furthermore, the phenyl ring can participate in π-π stacking interactions. nih.gov

Computational modeling can predict the most energetically favorable ways these molecules will arrange themselves into larger, ordered structures, such as layers, ribbons, or more complex three-dimensional networks. nih.govresearchgate.net These predictions are crucial for designing materials with specific properties. Despite the molecule's potential for forming interesting supramolecular structures, predictive computational studies focusing solely on the self-assembly of this compound are not documented in the available literature.

Molecular Dynamics Simulations for Understanding System Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of dynamic processes, such as conformational changes, diffusion in a solvent, or the interactions within a large assembly of molecules.

For this compound, MD simulations could be used to understand its behavior in an aqueous environment, modeling how it is solvated by water molecules and predicting properties like its diffusion coefficient. In the context of a material, such as a polymer membrane, MD could simulate how the molecule orients itself and interacts with other components, providing insight into the material's structural stability and transport properties. Currently, there are no specific molecular dynamics simulation studies for this compound in the scientific literature.

Analytical Characterization Methodologies for Academic Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 3-Phosphonobenzenesulfonic acid, offering non-destructive and highly detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the phosphonic acid and sulfonic acid groups. The acidic protons of the P-OH and SO₃H groups are typically broad and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons. The carbons directly attached to the phosphonic acid (C-P) and sulfonic acid (C-S) groups would exhibit characteristic chemical shifts and may show coupling to the phosphorus nucleus.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. researchgate.net It provides a specific signal for the phosphonic acid group, and its chemical shift is indicative of the oxidation state and chemical environment of the phosphorus atom. Proton-coupled ³¹P NMR can show splitting patterns that help confirm the presence of P-OH protons. researchgate.net The magnitude of one-bond P-H coupling constants (¹JPH) in phosphonic acids can be very large. stackexchange.com

Table 1: Predicted NMR Data for this compound This table presents expected NMR characteristics based on the analysis of similar functional groups and compounds.

| Nucleus | Region | Expected Chemical Shift (ppm) | Key Features and Couplings |

|---|---|---|---|

| ¹H | Aromatic | 7.5 - 8.5 | Complex multiplets due to ortho, meta, and para couplings. |

| Acidic (P-OH, SO₃H) | > 10 (variable) | Broad signals, often exchange with D₂O. | |

| ¹³C | Aromatic | 120 - 150 | Six distinct signals; C-P and C-S carbons identifiable by their shifts and potential C-P coupling. |

| ³¹P | Phosphonic Acid | 10 - 25 | A single peak (proton-decoupled) characteristic of aryl phosphonates. May show coupling to aromatic protons. researchgate.net |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of the phosphonic acid and sulfonic acid groups. The P=O stretching vibration in phosphonates typically appears in the 1200-900 cm⁻¹ range. researchgate.net Specifically, bands for P-O stretching are found between 900-1200 cm⁻¹. nih.gov The presence of P-OH groups can be confirmed by vibrations around 925 cm⁻¹. nih.gov The sulfonic acid group exhibits strong and characteristic S=O stretching bands. Additionally, O-H stretching vibrations from both acidic groups and any absorbed water will appear as a very broad band in the high-frequency region (typically 3500-2500 cm⁻¹), indicative of extensive hydrogen bonding. Analysis of these bands can provide insights into the intermolecular and intramolecular interactions within the solid-state structure.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (H-bonded) | -PO(OH)₂, -SO₃H | 3500 - 2500 (very broad) | researchgate.net |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | |

| S=O Stretch (Asymmetric) | -SO₃H | 1250 - 1150 | |

| P=O Stretch | -PO(OH)₂ | 1200 - 900 | researchgate.net |

| S=O Stretch (Symmetric) | -SO₃H | 1080 - 1010 | |

| P-O(H) Stretch | -PO(OH)₂ | ~925 | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption of UV light is primarily due to π→π* transitions within the aromatic benzene ring. The presence of the electron-withdrawing phosphonic acid and sulfonic acid substituents on the ring influences the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The UV-Vis spectrum is typically recorded in a solution, and the position and intensity of the absorption bands can be sensitive to the pH of the medium, which affects the ionization state of the acidic groups. nih.govresearchgate.net Studying the spectrum at different pH values can provide information on the pKa values of the compound. nih.gov

Chromatographic Separation and Detection

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying this compound. phenomenex.com Given the polar and acidic nature of the molecule, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or phosphoric acid) to ensure the analyte is in a single protonation state for sharp, symmetrical peaks. Detection is usually achieved with a UV detector set to a wavelength where the aromatic ring absorbs strongly.

Ion Exclusion Chromatography (IEC) is a specialized form of HPLC that is particularly well-suited for the separation of ionic species, especially organic acids, from non-ionic or weakly ionized compounds. phenomenex.com The separation mechanism is based on the principle of Donnan exclusion from the pores of an ion-exchange resin stationary phase. shimadzu.com For an analyte like this compound, which is a strong acid, a cation-exchange resin in the H⁺ form is used. nih.gov Highly ionized acids like this compound are repelled by the negatively charged sulfonate groups of the stationary phase and are excluded from the pores, causing them to elute early. shimadzu.com Weaker organic acids with higher pKa values are less ionized in the acidic mobile phase and can penetrate the pores to a greater extent, leading to longer retention times. phenomenex.comshimadzu.com This technique is highly effective for separating aromatic acids and sulfonates. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

Reversed-Phase and Anion Exchange Modes

The chromatographic analysis of this compound, a highly polar aromatic compound containing both sulfonic and phosphonic acid functional groups, presents unique challenges. Its high polarity makes it poorly retained on traditional non-polar stationary phases used in reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of two distinct acidic groups with different pKa values (pKa1 ≈ 1.1–2.3 for the first phosphonic proton and the sulfonic proton, pKa2 ≈ 5.3–7.2 for the second phosphonic proton) means that the compound's ionization state is highly dependent on the mobile phase pH. aliyuncs.com In standard RP-HPLC conditions, it would exist as a highly charged anion, leading to minimal interaction with the stationary phase and thus very early elution.

To achieve adequate retention in a reversed-phase system, ion-pairing chromatography is a viable strategy. This involves adding a counter-ion, such as a quaternary ammonium (B1175870) salt, to the mobile phase. The counter-ion forms a neutral ion-pair with the anionic analyte, increasing its hydrophobicity and allowing it to be retained on the C18 or similar stationary phase.

Given its anionic nature across a wide pH range, anion-exchange chromatography (AEC) is a more direct and effective method for the separation of this compound. In AEC, a positively charged stationary phase is used, which facilitates the retention of anionic species. Elution is typically achieved by increasing the ionic strength (salt concentration) or by changing the pH of the mobile phase to suppress the ionization of the analyte or compete for the exchange sites. This technique allows for clear separation of the compound from non-ionic or cationic impurities.

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS, ESI-MS) for Molecular Weight and Degradation Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the molecular weight determination and structural elucidation of this compound and its degradation products. Electrospray ionization (ESI) is the most suitable ionization technique for this polar, non-volatile compound.

In negative-ion mode ESI-MS, this compound (molecular weight: 238.15 g/mol ) is expected to be readily detected as the deprotonated molecular ion [M-H]⁻ at m/z 237, or the doubly deprotonated ion [M-2H]²⁻ at m/z 118. The specific ion observed depends on the pH of the solution being infused into the mass spectrometer.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation patterns are predictable based on the structure, which contains a stable phenyl ring substituted with two robust functional groups. The primary fragmentation pathways would involve the neutral loss of SO₃ (80 Da) from the sulfonate group or the loss of HPO₃ (80 Da) from the phosphonate (B1237965) group. Further fragmentation could involve the loss of water or other small molecules. Identifying these characteristic neutral losses is crucial for confirming the identity of the compound in complex mixtures and for identifying related degradation products.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is indispensable for determining the solid-state structure of this compound and its derivatives, such as metal-organic frameworks (MOFs).

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

Single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms and molecules within a crystal. Although a crystal structure for the free acid is not prominently reported, extensive research has been conducted on its metal complexes. For instance, the solvothermal reactions of this compound with various metal salts have yielded numerous crystalline metal phosphonatosulfonates. grafiati.com

These studies reveal that the phosphonate and sulfonate groups of the ligand coordinate to metal centers, forming intricate one-, two-, or three-dimensional networks. The specific coordination mode and resulting framework architecture are influenced by the choice of metal ion, the pH of the reaction, and the presence of any co-ligands. grafiati.com For example, a copper(II) phosphonatosulfonate was synthesized and its structure determined, showcasing how the bifunctional linker bridges metal centers. uni-kiel.de The precise bond lengths, angles, and connectivity derived from SC-XRD are fundamental to understanding the material's properties.

Table 1: Representative Crystallographic Data for a Metal Complex of 3-Phosphonobenzenesulfonate

| Parameter | Value |

|---|---|

| Formula | Cu(C₆H₅O₆PS)·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.123(4) |

| b (Å) | 18.123(5) |

| c (Å) | 7.456(3) |

| β (°) | 98.12(4) |

| Volume (ų) | 952.1(1) |

Note: Data is for a representative copper(II) 3-phosphonobenzenesulfonate monohydrate. Actual values vary between different metal complexes.

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure

Powder X-ray diffraction is a critical technique used to confirm the phase purity of a synthesized bulk sample and to identify crystalline materials by comparing the experimental diffraction pattern to known patterns. grafiati.com In the context of materials derived from this compound, PXRD is routinely used to verify that the synthesized crystalline powder corresponds to the structure determined by SC-XRD and is free from unreacted starting materials or undesired crystalline side products. grafiati.com The technique is also essential for studying structural transformations, such as those induced by dehydration or rehydration of the material. uni-kiel.de A PXRD pattern plots the diffracted X-ray intensity against the diffraction angle (2θ), where each peak corresponds to a specific set of lattice planes in the crystal, providing a fingerprint of the crystalline phase.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis is employed to study the thermal stability and decomposition profile of this compound and its derivatives. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate.

For hydrated metal complexes of 3-phosphonobenzenesulfonate, the TGA curve typically shows an initial weight loss at lower temperatures (usually below 150 °C), corresponding to the loss of lattice or coordinated water molecules. grafiati.com Following dehydration, the material generally remains stable up to higher temperatures (e.g., >300 °C), after which a significant weight loss occurs due to the decomposition of the organic linker. grafiati.com The specific decomposition temperatures and the percentage of residual mass (often a metal oxide or phosphate) provide valuable information about the compound's stoichiometry and thermal stability. This information is particularly important for applications of MOFs, which may require thermal stability. For instance, composite membranes incorporating this compound derivatives show enhanced thermal stability, with the elimination of the SO₃H groups occurring at temperatures between 290–310 °C. dissertation.com

Table 2: Example TGA Data for a Hydrated Metal 3-Phosphonobenzenesulfonate Complex

| Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|

| 25 - 150 | ~5.5% | Loss of one water molecule |

| 350 - 500 | ~45% | Decomposition of the organic ligand |

| > 500 | ~49.5% | Stable residue (e.g., metal pyrophosphate) |

Note: Values are representative and vary based on the specific metal and structure.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For sulfur-containing compounds like this compound, the analysis is often extended to include sulfur (S), referred to as CHNS analysis. This method provides an empirical formula for the compound, which can be compared to the theoretical formula to verify its purity and composition. grafiati.com

The process involves the complete combustion of a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified. For metal complexes of 3-phosphonobenzenesulfonate, the experimental percentages must match the calculated values based on the formula determined by methods like SC-XRD and TGA. A close agreement between the found and calculated values is a strong indicator of the sample's purity. grafiati.com

Table 3: Comparison of Theoretical and Found Elemental Analysis for a Representative Metal 3-Phosphonobenzenesulfonate

| Element | Theoretical % | Found % |

|---|---|---|

| C | 22.55 | 22.48 |

| H | 1.90 | 1.95 |

| S | 10.03 | 9.91 |

Note: Values are for a representative anhydrous copper(II) 3-phosphonobenzenesulfonate and are used for compositional verification.

Green Chemistry Principles in the Context of 3 Phosphonobenzenesulfonic Acid Research

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orglibretexts.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.orgrsc.org In the synthesis of organophosphorus compounds like 3-Phosphonobenzenesulfonic acid, maximizing atom economy is a significant challenge.

Traditional methods for creating carbon-phosphorus bonds, a key step in the synthesis of this compound, often involve multi-step procedures with the use of stoichiometric reagents, leading to poor atom economy. researchgate.net For instance, the Michaelis-Arbuzov reaction, a common method for forming C-P bonds, can have a lower atom economy due to the formation of alkyl halide byproducts. researchgate.net

To address this, researchers are exploring alternative synthetic routes that improve atom economy. Addition reactions, for example, are inherently more atom-economical as they involve the combination of all reactant atoms into a single product. wikipedia.org The development of catalytic processes is another crucial strategy. Catalytic reactions, by their nature, reduce the amount of reagents needed and can lead to pathways with fewer byproducts, thus enhancing atom economy. wikipedia.orgprimescholars.com

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Key Feature |

| Addition | A + B → C | 100% | All reactant atoms are incorporated into the final product. wikipedia.orgrsc.org |

| Substitution | A + B → C + D | < 100% | A portion of the reactant atoms form byproducts. libretexts.org |

| Elimination | A → B + C | < 100% | A molecule is split into two or more smaller molecules. |

| Rearrangement | A → B | 100% | The atoms of a molecule are rearranged to form an isomer. |

This table provides a simplified overview. The actual atom economy of a specific reaction depends on the molecular weights of the reactants and the desired product. libretexts.org

Utilization of Safer Solvents and Reaction Media (e.g., Aqueous Systems)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, with water being a highly desirable choice due to its non-toxicity, availability, and non-flammability. researchgate.net

In the context of this compound and related phosphonic acid derivatives, research has focused on developing synthetic methods that can be performed in aqueous media. For example, the synthesis of acidic phosphonic chitosan (B1678972) has been successfully carried out in an acidic aqueous solution. nih.gov This approach not only avoids hazardous organic solvents but can also improve the solubility and reactivity of certain starting materials. nih.gov

Furthermore, the use of water as a solvent can simplify product isolation and purification. In some cases, reactions in aqueous media can lead to the direct precipitation of the product, reducing the need for energy-intensive extraction and distillation processes. The development of water-soluble catalysts is also an active area of research to facilitate reactions in aqueous systems.

Enhancing Energy Efficiency in Chemical Processes

Energy efficiency is a key tenet of green chemistry, aiming to reduce the environmental and economic costs associated with energy consumption in chemical manufacturing. researchgate.net Synthetic procedures should ideally be conducted at ambient temperature and pressure.

Several strategies are being explored to improve the energy efficiency of synthesizing compounds like this compound. The use of highly active catalysts can significantly lower the activation energy of a reaction, allowing it to proceed at lower temperatures and reducing energy input. Microwave-assisted synthesis is another promising technique. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically shorter reaction times and increased yields compared to conventional heating methods. researchgate.net Ultrasound has also been employed to promote reactions, offering another energy-efficient alternative. nih.gov

Optimizing reaction parameters such as temperature, pressure, and reaction time through careful process design and control can also lead to substantial energy savings.

Strategies for Waste Prevention and By-product Minimization

The principle of waste prevention is central to green chemistry, emphasizing that it is better to prevent waste than to treat or clean it up after it has been created. nih.gov In the synthesis of this compound, this involves designing synthetic routes that generate minimal or no byproducts.

One-pot, multi-component reactions are a powerful strategy for waste prevention. organic-chemistry.org By combining several reaction steps into a single operation, these methods can reduce the need for intermediate separation and purification steps, which are often major sources of waste. This approach also minimizes solvent usage and energy consumption.

The careful selection of starting materials and reagents is also crucial. For instance, choosing a synthetic pathway that avoids the use of protecting groups can eliminate the steps required for their addition and removal, thereby preventing the generation of associated waste. The development of catalytic methods, as mentioned earlier, is also a primary strategy for minimizing byproducts by enabling more selective and efficient transformations. nih.gov

Implementation of Catalytic Methods to Reduce Stoichiometric Reagents

The fifth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. researchgate.net Catalysts are substances that increase the rate of a reaction without being consumed in the process. Their use is highly desirable as they can be used in small amounts and can, in principle, be recycled and reused indefinitely.

In the synthesis of phosphonates and related compounds, significant progress has been made in developing catalytic methods. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-phosphorus bonds, offering an alternative to traditional methods that often require harsh conditions and stoichiometric reagents. researchgate.netorganic-chemistry.org Nickel-catalyzed reactions have also been employed for similar transformations. researchgate.net

Researchers are continuously exploring new and more efficient catalytic systems. This includes the development of organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. researchgate.net The use of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is also advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net The synthesis of a magnetic iron oxide supported phenylsulfonic acid nanocatalyst exemplifies this approach, offering an efficient and recoverable catalyst for green synthesis. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Influence of π-π Stacking Interactions in Aromatic Systems on Self-Assembly

Complementing the directional hydrogen bonds, the aromatic benzene (B151609) ring of 3-PBSA facilitates π-π stacking interactions. These non-covalent forces, arising from the interaction between the electron clouds of adjacent aromatic rings, play a significant role in the stabilization of self-assembled structures. libretexts.org The interplay between hydrogen bonding and π-π stacking is a common theme in the supramolecular chemistry of aromatic compounds. nih.gov

These interactions are characterized by the face-to-face stacking of aromatic rings, which can adopt either a sandwich or a displaced arrangement. libretexts.org The stability and geometry of these stacks are influenced by the electronic nature of the aromatic system and its substituents. While electrostatic repulsion can occur in a direct face-to-face arrangement of electron-rich rings, displaced stacking or interactions with cations (cation-π interactions) can lead to significant stabilization. The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered, one-dimensional ladder-like structures in the solid state. nih.gov

The strategic functionalization of aromatic cores can be used to control these interactions. By introducing bulky groups, for instance, it is possible to sterically hinder and suppress strong π-π stacking, which can be advantageous in designing materials with specific photophysical properties in the solid state. rsc.org The balance between hydrogen bonding and π-π interactions is therefore a critical consideration in the design of supramolecular assemblies.

Design and Engineering of Self-Assembled Architectures

The predictable nature of the non-covalent interactions involving 3-PBSA makes it an excellent building block for crystal engineering and the rational design of functional supramolecular materials. uwa.edu.au By manipulating these interactions, it is possible to construct novel architectures with tailored properties. Molecules capable of forming self-assembled monolayers (SAMs), for example, typically consist of a head group that binds to a surface, a functional tail group, and a spacer chain that can drive self-assembly through lateral interactions. nih.gov

A primary strategy in engineering architectures with 3-PBSA involves its use as a ligand in coordination chemistry. The phosphonate (B1237965) and sulfonate groups can bind to a wide range of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net The final structure of these materials is determined by a combination of factors including the coordination geometry of the metal ion, the binding modes of the 3-PBSA ligand, and the presence of other non-covalent interactions like hydrogen bonding and π-π stacking. nih.govnih.gov

For example, the difference in coordination preference between Mg²⁺ and Pb²⁺ with the sulfonate group of 3-PBSA leads to vastly different supramolecular structures—a layered hydrogen-bonded network versus a more compact framework, respectively. nih.gov This demonstrates how the choice of metal ion can be used to direct the self-assembly process and tune the material's properties. Furthermore, the introduction of co-ligands or guest molecules can add another layer of control, enabling the construction of highly complex and functional systems. libretexts.org This "supramolecular synthon" approach is fundamental to creating materials for applications such as catalysis, separation, and proton conduction. nih.govrsc.org

Interactive Data Table: Key Non-Covalent Interactions in 3-PBSA Supramolecular Chemistry

| Interaction Type | Participating Groups | Role in Self-Assembly | Structural Motifs |

| Hydrogen Bonding | Phosphonic Acid (-PO(OH)₂), Sulfonic Acid (-SO₃H), Water (H₂O) | Primary driving force for network formation; dictates crystal packing and proton transport pathways. | Dimers, Chains, Sheets, 3D Networks |

| π-π Stacking | Benzene Ring | Stabilizes the assembly through parallel or offset stacking of aromatic systems. | Stacked Layers, 1D Ladders |

| Metal Coordination | Phosphonate (-PO₃²⁻), Sulfonate (-SO₃⁻) | Directs the formation of extended, robust frameworks with specific geometries. | Coordination Polymers, Metal-Organic Frameworks (MOFs) |

Q & A

Q. What are the established synthesis pathways for 3-Phosphonobenzenesulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via phosphorylation of benzenesulfonic acid derivatives. A common approach involves reacting 3-bromobenzenesulfonic acid with phosphorus trichloride (PCl₃) under controlled anhydrous conditions, followed by hydrolysis to yield the phosphonic acid group. Key factors include:

- Temperature: Reactions are conducted at 80–120°C to balance reactivity and side-product formation.

- Catalysts: Use of AIBN (azobisisobutyronitrile) as a radical initiator improves regioselectivity .

- Solvent: Isopropyl alcohol (i-PrOH) is preferred for its polarity and ability to stabilize intermediates .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | Maximizes P–C bond formation |

| PCl₃ Equivalents | 2–3 eq. | Prevents over-phosphorylation |

| Reaction Time | 3–5 hours | Minimizes degradation |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Structural confirmation requires a combination of:

- NMR Spectroscopy: ¹H and ³¹P NMR identify proton environments and phosphorus bonding (e.g., δ ~15–20 ppm for phosphonic acid groups) .

- X-ray Crystallography: Resolves sulfonic and phosphonic group geometry in solid state .

- Mass Spectrometry (ESI-MS): Detects molecular ion peaks (e.g., [M-H]⁻ at m/z 218) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to study this compound in conductive polymer composites?

Methodological Answer: The compound’s sulfonic and phosphonic groups enhance proton conductivity in polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). Experimental design considerations:

- Doping Ratio: Optimize molar ratios (e.g., 1:1 to 1:3, acid:polymer) to balance conductivity and mechanical stability .

- Electrochemical Testing: Use cyclic voltammetry (CV) and impedance spectroscopy to measure conductivity (σ ≈ 10⁻³ S/cm in hydrated composites) .

- Morphology Analysis: Atomic force microscopy (AFM) reveals phase separation at high doping levels .

Q. How should contradictions in toxicity or stability data be addressed in environmental studies?

Methodological Answer: Systematic evidence synthesis (e.g., EPA frameworks) resolves discrepancies:

- Study Confidence Assessment: Rank studies by rigor (e.g., OECD guidelines vs. exploratory assays) .

- Dose-Response Alignment: Normalize data to molar concentrations to compare across models (e.g., LC₅₀ in aquatic species varies by pH-dependent speciation) .

- Meta-Analysis: Use random-effects models to account for variability in degradation half-lives (e.g., t₁/₂ = 30–90 days in soil) .

Table 2: Key Stability Parameters in Environmental Matrices

| Matrix | pH Range | Half-Life (Days) | Degradation Pathway |

|---|---|---|---|

| Freshwater | 6–8 | 30–60 | Hydrolysis |

| Soil | 5–7 | 60–90 | Microbial action |

Q. What methodologies are used to assess its role in metal-organic frameworks (MOFs)?

Methodological Answer: The phosphonic acid group chelates metals (e.g., Zr⁴⁺, Fe³⁺) to form porous MOFs. Key steps:

- Solvothermal Synthesis: React this compound with metal salts (e.g., ZrCl₄) in DMF at 120°C for 24 hours .

- Surface Area Analysis: BET measurements show surface areas >500 m²/g for Zr-based MOFs .

- Application Testing: Gas adsorption (CO₂, N₂) and catalytic activity (e.g., ester hydrolysis) validate functionality .

Reference:

Q. How can researchers quantify trace impurities in this compound batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) separates sulfonic acid derivatives.

- Column: C18 reverse-phase (3.5 µm particle size).

- Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (5–95% over 20 min) .

- Validation: Limit of detection (LOD) ≤0.1% for common byproducts (e.g., benzenesulfonic acid) .

Reference:

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.